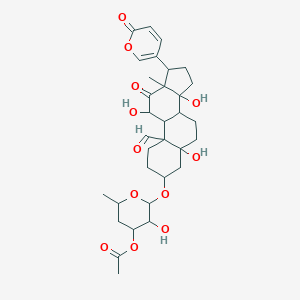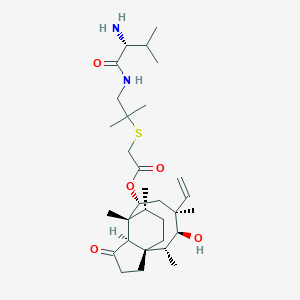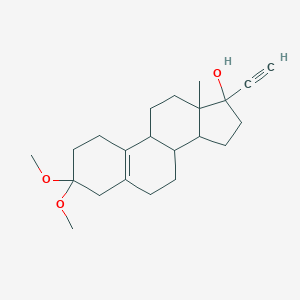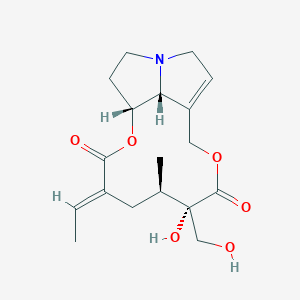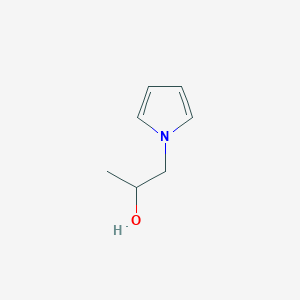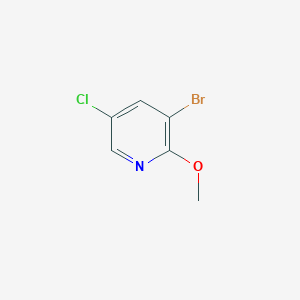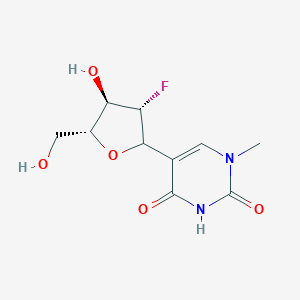
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPA is a pyrazolidine derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis. This compound may also induce apoptosis in cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and oxidative stress. It has also been shown to improve glucose tolerance and insulin sensitivity. In addition, this compound has been found to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has several advantages for use in lab experiments. It is stable and can be stored for long periods without degradation. It is also soluble in various solvents, making it easy to use in experiments. However, this compound has some limitations. It is relatively expensive compared to other chemicals, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid. One area of interest is the development of this compound derivatives with improved properties, such as increased potency or selectivity. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and inflammation. Moreover, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications. Finally, the safety and toxicity of this compound need to be thoroughly investigated to ensure its safe use in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various applications.
Synthesis Methods
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid can be synthesized through various methods, including the reaction of 4-aminobenzoic acid with 4,4-dimethyl-3-oxo-pyrazolidine in the presence of a catalyst. Another method involves the reaction of 4-carboxybenzaldehyde with 4,4-dimethyl-3-oxo-pyrazolidine in the presence of a reducing agent. These methods have been used to produce this compound with high purity and yield.
Scientific Research Applications
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been studied extensively for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In antimicrobial research, this compound has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In anticancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In anti-inflammatory research, this compound has been found to suppress the production of inflammatory cytokines.
properties
CAS RN |
107144-30-9 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)7-14(13-11(12)17)9-5-3-8(4-6-9)10(15)16/h3-6H,7H2,1-2H3,(H,13,17)(H,15,16) |
InChI Key |
RZSMYBKVQYILRO-UHFFFAOYSA-N |
SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C |
Other CAS RN |
107144-30-9 |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
4-(4,4-dimethyl-3-oxo-pyrazolidin-1-yl)-benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



